An In-depth Technical Guide to the Chemical Properties and Potential Applications of (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile
An In-depth Technical Guide to the Chemical Properties and Potential Applications of (1-Oxopyrrolo[1,2-d]triazin-2(1H)-yl)acetonitrile
An In-depth Technical Guide to the Chemical Properties and Potential Applications of (1-Oxopyrrolo[1,2-d][1][2][3]triazin-2(1H)-yl)acetonitrile
A Note on the Scope: Direct experimental data for (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile is not extensively available in peer-reviewed literature. This guide, therefore, synthesizes information from studies on the broader class of pyrrolo[1,2,d][1][2]triazines and related heterocyclic systems to provide a well-grounded theoretical and practical overview for researchers, scientists, and drug development professionals. The principles and methodologies described are based on established chemistry and are intended to serve as a predictive resource and a foundation for future research.
Introduction to the Pyrrolo[1,2-d][1][2][3]triazine Scaffold
The pyrrolo[1,2-d][1][2]triazine core is a fused heterocyclic system of significant interest in medicinal chemistry. This scaffold is a key structural component in a variety of compounds that have demonstrated a broad range of biological activities, including immunostimulatory and anticancer properties.[1][3] The fusion of a pyrrole ring with a 1,2,4-triazine ring creates a unique electronic and steric environment that allows for diverse chemical modifications and interactions with biological targets. The oxo-group and the N-acetonitrile substituent of the target molecule, (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile, are expected to further modulate its chemical and biological properties.
Synthesis and Structural Elucidation
While a specific synthetic route for (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile has not been published, a plausible pathway can be proposed based on established methods for the synthesis of related pyrrolotriazinones. A common strategy involves the cyclization of a suitably functionalized pyrrole precursor.
Proposed Synthetic Pathway
A logical approach to the synthesis of the target compound would involve a two-step process: first, the construction of the pyrrolo[1,2-d][1][2]triazin-1(2H)-one core, followed by N-alkylation with a haloacetonitrile.
Step 1: Synthesis of Pyrrolo[1,2-d][1][2]triazin-1(2H)-one
The synthesis of the core structure can be achieved through the cyclization of a pyrrole-2-carbohydrazide with an orthoester, a method that has been successfully employed for similar derivatives.[3] Alternatively, rearrangement of 2-pyrrolyloxadiazoles under alkaline conditions can also yield the desired pyrrolotriazinone.[4]
Step 2: N-Alkylation
The introduction of the acetonitrile moiety at the N-2 position can be accomplished via a standard N-alkylation reaction. The pyrrolotriazinone is treated with a suitable base, such as sodium hydride or potassium carbonate, to generate the corresponding anion, which is then reacted with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile.
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol: A Representative Synthesis
Protocol: Synthesis of (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile
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Synthesis of Pyrrolo[1,2-d][1][2]triazin-1(2H)-one:
-
A solution of pyrrole-2-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol is prepared.
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Triethyl orthoformate (1.2 equivalents) and a catalytic amount of a protic acid (e.g., acetic acid) are added.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the pyrrolo[1,2-d][1][2]triazin-1(2H)-one core.
-
-
N-Alkylation with Bromoacetonitrile:
-
To a solution of the pyrrolo[1,2-d][1][2]triazin-1(2H)-one (1 equivalent) in an aprotic polar solvent like dimethylformamide (DMF), a base such as sodium hydride (1.1 equivalents) is added portion-wise at 0 °C.
-
The mixture is stirred for 30 minutes to allow for the formation of the anion.
-
Bromoacetonitrile (1.2 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water and extracted with a suitable organic solvent (e.g., ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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The final product, (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile, is purified by column chromatography.
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Spectroscopic Characterization
The structural confirmation of the final compound would rely on a combination of spectroscopic techniques. Based on data from related pyrrolotriazine derivatives, the following spectral characteristics can be anticipated.[5][6]
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, a singlet for the methylene protons of the acetonitrile group, and a characteristic signal for the triazine proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the carbons of the fused heterocyclic rings. |
| IR Spectroscopy | A strong absorption band for the C=O stretching of the lactam, and a sharp, medium intensity band for the C≡N stretching of the nitrile group. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
Physicochemical Properties
The physicochemical properties of (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile are predicted to be influenced by the polar lactam and nitrile functionalities, as well as the aromatic heterocyclic core.
| Property | Predicted Value/Characteristic | Justification |
| Molecular Formula | C₈H₆N₄O | Based on the chemical structure. |
| Molecular Weight | ~174.16 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar heterocyclic compounds are typically solids. |
| Solubility | Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and methanol. | The presence of polar functional groups enhances solubility in polar solvents. |
| LogP | Predicted to be in the range of 0.5 - 1.5. | A balance between the hydrophilic lactam and nitrile groups and the lipophilic heterocyclic core. |
Chemical Reactivity and Stability
The reactivity of (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile is dictated by its constituent functional groups and the electronic nature of the heterocyclic system.
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Lactam Group: The lactam is a key functional group that can participate in hydrogen bonding. The carbonyl oxygen is a potential site for coordination with metal ions.
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Nitrile Group: The nitrile functionality can undergo hydrolysis to the corresponding carboxylic acid or amide under acidic or basic conditions. It can also be reduced to a primary amine.
-
Pyrrole Ring: The pyrrole moiety is susceptible to electrophilic substitution reactions, although the electron-withdrawing nature of the fused triazinone ring may deactivate it to some extent.
-
Triazine Ring: The triazine ring is generally electron-deficient and can be susceptible to nucleophilic attack under certain conditions.
The compound is expected to be stable under standard laboratory conditions, but prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.
Potential Applications in Drug Discovery
Derivatives of the pyrrolotriazine scaffold have shown significant promise in various therapeutic areas, suggesting potential applications for (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile.
Anticancer Activity
Many fused 1,2,4-triazine derivatives have been investigated as potential anticancer agents.[7][8] The isomeric pyrrolo[2,1-f][1][2]triazine scaffold is a core component of several kinase inhibitors.[9] It is plausible that (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile could exhibit antiproliferative activity through the inhibition of key signaling pathways involved in cancer progression.
Caption: Potential mechanism of anticancer action via kinase inhibition.
Immunomodulatory Effects
Certain pyrrolo[1,2-d][1][2]triazine derivatives have been reported to possess immunostimulating properties, such as enhancing lymphocyte proliferation and activating phagocytes.[3] The unique structure of the target molecule could potentially interact with components of the immune system, making it a candidate for investigation as an immunomodulatory agent.
Conclusion
(1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile represents an intriguing yet underexplored molecule within the promising class of pyrrolotriazine compounds. Based on the established chemistry of its core scaffold, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications. The proposed synthetic routes are practical and grounded in existing literature, offering a clear path for its preparation and subsequent investigation. The predicted physicochemical and spectroscopic properties provide a baseline for its characterization. Furthermore, the known biological activities of related compounds strongly suggest that (1-Oxopyrrolo[1,2-d][1][2]triazin-2(1H)-yl)acetonitrile warrants further exploration for its potential as a therapeutic agent, particularly in the fields of oncology and immunology. This guide serves as a foundational resource to stimulate and facilitate future research into this promising chemical entity.
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